2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the imidazole derivative.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether derivative with thiazole-2-ylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its potential to modulate enzyme activity and receptor binding, making it a candidate for drug development.
Materials Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The compound may inhibit enzyme activity or alter receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
- 2-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile
Uniqueness
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the presence of both imidazole and thiazole rings, which provide a diverse range of interactions with biological targets. This structural combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring, thiazole moiety, and thioether linkage, suggest various biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure
The compound can be represented structurally as follows:
Component | Structure |
---|---|
Imidazole Ring | Imidazole |
Thiazole Moiety | Thiazole |
Thioether Linkage | Thioether |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the imidazole ring followed by the introduction of the chlorophenyl group through nucleophilic substitution. The final steps involve the creation of the thioether linkage and attachment of the thiazole-acetamide group.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, thiazole derivatives have been shown to possess significant antibacterial and antifungal activities. A study on thiazole analogs indicated that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced their antimicrobial potency against various pathogens, including resistant strains of bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Recent studies demonstrated that imidazole and thiazole derivatives can induce apoptosis in cancer cell lines. In vitro assays showed that related compounds exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data for Related Compounds
Compound Name | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Thiazole Derivative A | A-431 | 1.61 ± 1.92 | |
Thiazole Derivative B | Jurkat | 1.98 ± 1.22 | |
Doxorubicin | Various | < 1 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets within cells. For example, molecular dynamics simulations have shown that imidazole derivatives interact predominantly through hydrophobic contacts with target proteins, which is crucial for their cytotoxic activity .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating infections and cancers:
- Antimicrobial Efficacy : A series of thiazole derivatives were tested against Plasmodium falciparum, revealing promising antimalarial activity with low cytotoxicity in mammalian cell lines .
- Anticancer Potency : In a study focusing on imidazole-thiazole hybrids, significant apoptosis was observed in cancer cell lines treated with these compounds, suggesting their potential as novel anticancer agents .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS2/c15-10-2-1-3-11(8-10)19-6-4-17-14(19)22-9-12(20)18-13-16-5-7-21-13/h1-8H,9H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLGSQMOFNZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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